molecular formula C19H19N3O6S2 B4140070 Acetic acid;[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl] acetate

Acetic acid;[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl] acetate

Cat. No.: B4140070
M. Wt: 449.5 g/mol
InChI Key: RTKJILRPZATJAU-UHFFFAOYSA-N
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Description

Acetic acid;[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl] acetate is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid;[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl] acetate typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride under specific conditions, such as microwave irradiation at 100°C . The resulting intermediate is then further reacted with ethyl-4-bromophenylacetate to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of Acetic acid;[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl] acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

acetic acid;[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2.C2H4O2/c1-11(21)24-14-6-2-12(3-7-14)16-10-25-17(20-16)19-13-4-8-15(9-5-13)26(18,22)23;1-2(3)4/h2-10H,1H3,(H,19,20)(H2,18,22,23);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKJILRPZATJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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